tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate: is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This compound is characterized by the presence of a tert-butyl group, an amino group, and an azetidine ring, making it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the appropriate triazole precursor and azetidine derivatives.
Reaction Conditions: The reaction conditions may involve the use of strong bases or acids, depending on the specific synthetic route chosen. Common solvents include dichloromethane, tetrahydrofuran, or acetonitrile.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors or large-scale batch processes to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions are common, where different substituents can replace existing groups on the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various hydroxylated or carboxylated derivatives.
Reduction Products: Reduced amines or other reduced functional groups.
Substitution Products: Substituted triazoles with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its therapeutic potential in drug discovery, particularly in the development of new pharmaceuticals. Industry: It can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The amino group can act as a nucleophile, while the triazole ring can participate in hydrogen bonding and other non-covalent interactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Indole Derivatives: These compounds share structural similarities with the triazole ring and are used in various biological and pharmaceutical applications.
Azetidine Derivatives: These compounds contain the azetidine ring and are used in similar contexts as tert-butyl 3-(4-amino-4H-1,2,4-triazol-3-yl)azetidine-1-carboxylate.
Uniqueness: this compound is unique due to its combination of the tert-butyl group, amino group, and triazole ring, which provides it with distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
2680536-20-1 |
---|---|
Molecular Formula |
C10H17N5O2 |
Molecular Weight |
239.3 |
Purity |
95 |
Origin of Product |
United States |
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